5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline
Overview
Scientific Research Applications
Local Anesthetic Activity and Acute Toxicity
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinoline derivatives, have demonstrated significant local anesthetic activity. A study by Azamatov et al. (2023) synthesized a series of these derivatives, finding them to be more effective than lidocaine, a common anesthetic. Their acute toxicity and structure-toxicity relationship were also evaluated, revealing variable hepatotoxicity and the need for further investigations to optimize their therapeutic potential (Azamatov et al., 2023).
Analgesic and Anti-Inflammatory Effects
The analgesic and anti-inflammatory properties of 1,2,3,4-tetrahydroisoquinoline derivatives have been explored. Rakhmanova et al. (2022) studied one such compound, which showed significant effects in reducing pain and inflammation, outperforming diclofenac sodium, a widely used anti-inflammatory drug (Rakhmanova et al., 2022).
Catalytic Asymmetric Synthesis
These compounds are crucial in asymmetric catalysis due to their bioactive properties. Liu et al. (2015) summarized novel catalytic stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline scaffolds. Their applications in total synthesis of alkaloid natural products were highlighted, demonstrating their importance in pharmaceutical synthesis (Liu et al., 2015).
C(1)-Functionalization for Therapeutic Leads
The functionalization of 1,2,3,4-tetrahydroisoquinolines at the C(1) position is significant for synthesizing various bioactive alkaloids. Kaur and Kumar (2020) reviewed multicomponent reactions for C(1)-functionalization, highlighting its potential in creating diverse therapeutic compounds (Kaur & Kumar, 2020).
Green Chemistry and Computational Studies
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has also been approached from an eco-friendly perspective. Damera and Pagadala (2023) explored green chemistry techniques for constructing multi-functionalized benzenes, incorporating computational studies for drug-like properties and therapeutic potential (Damera & Pagadala, 2023).
Antiglioma Activity
In oncology, these compounds have shown promise against glioma. Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives selectively blocked the growth of C6 glioma, indicating potential clinical utility in cancer treatment (Mohler et al., 2006).
Anticancer and Antioxidant Properties
Furthermore, their anticancer and antioxidant properties have been examined. Sayed et al. (2022) synthesized new derivatives, showing moderate to strong activity against certain cancer cell lines and high antioxidant activity, highlighting their pharmacological significance (Sayed et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
5,7,8-trichloro-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3N/c10-7-3-8(11)9(12)6-4-13-2-1-5(6)7/h3,13H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGACUXXOEAXGQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503777 | |
Record name | 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-51-1 | |
Record name | 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73075-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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